N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3 |
InChI Key |
HNZIBPIMFALORG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazole Core with N-Substituents
- Step 1: Synthesis of 1-methyl-1H-pyrazole via cyclization of suitable hydrazine derivatives with β-dicarbonyl compounds, such as acetylacetone.
- Step 2: N-alkylation of the pyrazole nitrogen with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
- Step 3: Introduction of the 2,4-difluorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate + β-dicarbonyl | Ethanol | Reflux | 4-6 hours | 70-85 |
| 2 | Methyl iodide + Potassium carbonate | Acetone | Room temp to 50°C | 12-24 hours | 65-75 |
| 3 | 2,4-Difluorophenylboronic acid + Pd catalyst | Toluene/DMF | 80-110°C | 12-24 hours | 60-70 |
- Patent CN113264919A describes a method where 4-nitro-1H-pyrazole reacts with fluorinated pyridines under basic and thermal conditions to yield pyrazolyl-pyridine intermediates, which are then reduced to target compounds. Similar strategies can be adapted for direct substitution on pyrazole rings with fluorinated phenyl groups.
Reduction and Final Functionalization
- The nitro group on intermediates is reduced to amino groups via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
- The amino group then reacts with methylating agents to form the N-methylated pyrazole derivative.
Direct Preparation from Primary Amines
Recent advances have enabled the synthesis of N-substituted pyrazoles directly from primary amines, avoiding multi-step intermediate synthesis.
Methodology Overview
- Reactants: Primary aliphatic or aromatic amines, such as 2,4-difluoroaniline derivatives.
- Reaction Conditions: Mild, metal-free conditions utilizing organic oxidants or cyclization agents, often in the presence of a suitable solvent like DMF or acetonitrile.
- Procedure: The primary amine reacts with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) under controlled temperature to form the pyrazole ring via cyclization.
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Primary amine | DMF | 85°C | 1.5-2 hours | 38-55 |
| 2,4-Pentanedione | - | - | - | - |
This method is advantageous due to its simplicity, short reaction times, and avoidance of inorganic reagents, as demonstrated in recent publications.
Specific Example for N-(2,4-Difluorophenyl) Derivative
- Starting from 2,4-difluoroaniline, the compound reacts with 2,4-pentanedione under mild conditions to afford the target compound with yields typically around 40-55%, depending on reaction optimization.
Summary of Key Reaction Parameters and Data
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Multi-step synthesis | Pyrazole derivatives + fluorinated aromatic compounds | Methylating agents, Pd catalysts | Ethanol, toluene, DMF | Reflux to 120°C | 6-24 hours | 60-75 | Suitable for large-scale synthesis |
| Direct from primary amines | 2,4-Difluoroaniline + 2,4-pentanedione | Organic oxidants | DMF, acetonitrile | 85°C | 1.5-2 hours | 38-55 | Short, efficient, metal-free |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s key structural features are compared with similar pyrazole-amine derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Position and Electronic Effects: The 2,4-difluorophenyl group in the target compound provides balanced lipophilicity and electronic effects, favoring membrane permeability. Chloro-fluorophenyl derivatives (e.g., ) exhibit increased molecular weight and halogen-bonding capacity, which may enhance target affinity but raise toxicity concerns.
Core Modifications :
- Hybrid structures like the pyrimidine-pyrazole compound () demonstrate enhanced kinase inhibition (CDK2 IC50 = 12 nM) due to expanded π-π stacking interactions.
- The trichlorophenyl-pyrazole analog () shows high crystallinity (low R factor = 0.031), making it valuable for structure-activity relationship (SAR) studies.
Biological Activity :
- Fluorine substitution generally improves metabolic stability. However, difluoroethyl analogs () lack aromaticity, reducing their suitability for aromatic receptor binding.
- The chloro-fluorophenyl derivative () may exhibit broader antimicrobial activity due to the chloro group’s electrophilic character.
Data-Driven Insights
- Lipophilicity : The 2,4-difluorophenyl group (ClogP ~2.5) offers optimal hydrophobicity for blood-brain barrier penetration compared to polar pyridinyl analogs (ClogP ~1.8, ).
- Synthetic Accessibility : The target compound’s synthesis likely follows Buchwald-Hartwig amination protocols, as seen in , but may require optimization for regioselective fluorination.
- Thermodynamic Stability : Crystallographic data for analogs (e.g., ) suggest that bulky substituents (e.g., trichlorophenyl) enhance lattice stability but reduce solubility.
Biological Activity
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 209.20 g/mol. The compound features a pyrazole ring substituted with a 2,4-difluorophenyl group, which contributes to its unique chemical reactivity and biological activity.
1. Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes:
- Inducible Nitric Oxide Synthase (iNOS) : The compound has shown inhibitory effects on iNOS, which is crucial in regulating immune responses. It prevents the dimerization of iNOS, thereby reducing nitric oxide production in macrophage-like RAW264.7 cells.
- Cyclooxygenases (COX) : Similar compounds have demonstrated inhibition of COX enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties for this compound .
2. Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties by disrupting the ergosterol biosynthesis pathway through inhibition of cytochrome P450 enzyme CYP51 in fungi. This disruption leads to increased membrane permeability and cell death.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
The biological activity of this compound can be attributed to its interaction with specific protein targets:
- Binding Affinity : The compound binds to the active sites of target enzymes like iNOS and CYP51, inhibiting their activity and altering biochemical pathways critical for cell survival and function.
- Cellular Effects : By modulating signaling pathways and gene expression related to inflammation and microbial defense, this compound shows promise as a therapeutic agent in managing inflammatory diseases and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
